(S)-1,2-Bis-tetradecyloxy-propan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O,O-Ditetradecyl-rac-glycerol: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a synthetic lipid molecule with two tetradecyl (C14) chains attached to the glycerol backbone. This compound is often used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-O,O-Ditetradecyl-rac-glycerol can be synthesized from 1-bromotetradecane through a series of chemical reactions. The synthesis involves the reaction of 1-bromotetradecane with glycerol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: The industrial production of 1,2-O,O-Ditetradecyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-O,O-Ditetradecyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Scientific Research Applications
1,2-O,O-Ditetradecyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-O,O-Ditetradecyl-rac-glycerol involves its incorporation into lipid bilayers, where it interacts with other lipid molecules to modulate membrane fluidity and permeability . The compound targets cell membranes and affects various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1,2-O-Dihexadecyl-rac-glycerol: A similar compound with hexadecyl (C16) chains instead of tetradecyl (C14) chains.
1,2-O-Dioctadecyl-rac-glycerol: Another similar compound with octadecyl (C18) chains.
Comparison: 1,2-O,O-Ditetradecyl-rac-glycerol is unique due to its specific chain length (C14), which provides distinct physical and chemical properties compared to its analogs. The shorter chain length results in different melting points, solubility, and interaction with other lipid molecules .
Properties
Molecular Formula |
C31H64O3 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2S)-2,3-di(tetradecoxy)propan-1-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |
InChI Key |
IAJHLVPJJCPWLF-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.